N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide
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Overview
Description
N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide is a chemical compound with a complex structure that includes a sulfonamide group, an alkyne group, and an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-Methyl-3-nitroaniline, which is then subjected to reduction to form 2-Methyl-3-aminophenyl. This intermediate is then reacted with prop-2-ynylamine under suitable conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group in the intermediate stages can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield aldehydes or ketones, while reduction of the nitro group results in the formation of amines.
Scientific Research Applications
N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Methyl-3-(prop-2-ynylamino)phenyl]methanesulfonamide
- N-[2-Methyl-3-(prop-2-ynylamino)phenyl]ethanesulfonamide
Uniqueness
N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the alkyne and sulfonamide groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-4-9-14-12-7-6-8-13(11(12)3)15-18(16,17)10-5-2/h1,6-8,14-15H,5,9-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWRZANEVTXWHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC(=C1C)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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